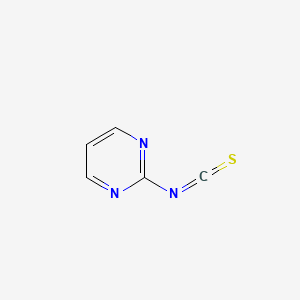

2-Isothiocyanatopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3N3S |

|---|---|

Molecular Weight |

137.16 g/mol |

IUPAC Name |

2-isothiocyanatopyrimidine |

InChI |

InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |

InChI Key |

UENLPGMFEQHKNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-Isothiocyanatopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-isothiocyanatopyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its precursor, 2-aminopyrimidine, and related isothiocyanate and pyrimidine analogs to provide a well-reasoned projection of its characteristics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the handling, synthesis, and potential biological interactions of this heterocyclic isothiocyanate.

Introduction

Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are well-recognized for their diverse biological activities, including antimicrobial and anticancer properties. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The combination of these two moieties in this compound suggests a molecule with significant potential for applications in medicinal chemistry and chemical biology. This guide aims to consolidate the predicted and known information regarding its core physicochemical properties.

Physicochemical Properties

| Property | Value (2-Aminopyrimidine) | Predicted Influence for this compound |

| Molecular Formula | C₄H₅N₃ | C₅H₃N₃S |

| Molecular Weight | 95.10 g/mol | 137.16 g/mol |

| Melting Point | 126-129 °C | Likely to be a low-melting solid or a liquid at room temperature. |

| Boiling Point | 218 °C | Expected to have a higher boiling point due to increased molecular weight. |

| Solubility | Soluble in water, ethanol, and ether. | Solubility in polar solvents may decrease due to the less polar isothiocyanate group. |

| pKa | 3.54 | The electron-withdrawing nature of the isothiocyanate group may slightly decrease the pKa. |

| LogP | -0.47 | The addition of the sulfur-containing group will likely increase the lipophilicity, resulting in a higher LogP value. |

Synthesis

A specific, validated protocol for the synthesis of this compound is not prominently described in the literature. However, a common and effective method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide. Therefore, a plausible synthetic route to this compound would involve the use of 2-aminopyrimidine as the starting material.

Proposed Experimental Protocol: Synthesis from 2-Aminopyrimidine

This protocol is based on general procedures for the synthesis of isothiocyanates from primary amines.[1]

Materials:

-

2-Aminopyrimidine

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine or dicyclohexylcarbodiimide)

-

A suitable solvent (e.g., dichloromethane, chloroform, or pyridine)

Procedure:

-

Dissolve 2-aminopyrimidine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

Slowly add a stoichiometric amount of carbon disulfide to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the dithiocarbamate salt intermediate.

-

The intermediate is then treated with a desulfurizing agent (e.g., phosgene, diphosgene, or a carbodiimide) to yield this compound.

-

The final product can be purified by column chromatography or distillation.

Spectroscopic Characterization

Direct spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing isothiocyanate group. For comparison, the ¹H NMR spectrum of pyrimidine shows signals at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm. The absence of the H2 proton and the presence of the isothiocyanate group at the 2-position will lead to a different splitting pattern and chemical shifts for the remaining protons.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals. The carbon of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm. The chemical shifts of the pyrimidine ring carbons will also be affected by the substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group, typically appearing in the region of 2000-2200 cm⁻¹. Other significant bands would include those for the C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (137.16 g/mol ). Fragmentation patterns would likely involve the loss of the isothiocyanate group and fragmentation of the pyrimidine ring.

Reactivity and Stability

Isothiocyanates are known for their reactivity towards nucleophiles. The electrophilic carbon atom of the isothiocyanate group readily reacts with amines, thiols, and hydroxyl groups. This reactivity is the basis for their biological activity, as they can form covalent adducts with proteins. This compound is expected to be a reactive compound, and care should be taken to store it under anhydrous and inert conditions to prevent degradation. The pyrimidine ring itself is generally stable but can undergo nucleophilic substitution reactions under certain conditions.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the isothiocyanate functional group is associated with a broad range of biological effects. Many isothiocyanates exhibit anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The mechanism of action often involves the modulation of cellular signaling pathways through covalent modification of key regulatory proteins. It is plausible that this compound could exhibit similar activities, making it an interesting candidate for further investigation in drug discovery programs.

Conclusion

This compound is a molecule of significant interest due to the combined presence of the biologically active isothiocyanate group and the pharmaceutically relevant pyrimidine scaffold. While direct experimental data on its physicochemical properties are scarce, this guide provides a reasoned estimation based on the known properties of its precursor and related compounds. The proposed synthetic route and predicted spectroscopic characteristics offer a solid foundation for researchers to begin working with this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in the field of drug discovery and development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2-Isothiocyanatopyrimidine Derivatives

For Immediate Release

[City, State] – October 25, 2025 – The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, pyrimidine derivatives have emerged as a privileged scaffold, forming the core of numerous clinically approved drugs. The introduction of the highly reactive isothiocyanate (-N=C=S) group at the 2-position of the pyrimidine ring presents a promising, yet underexplored, avenue for the development of new drug candidates with potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel 2-isothiocyanatopyrimidine derivatives, drawing insights from studies on structurally related compounds and the known mechanisms of both the pyrimidine core and the isothiocyanate functional group.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of new therapeutic agents. It aims to provide a foundational understanding of the potential anticancer and antimicrobial properties of this emerging class of compounds, supported by available quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved.

Anticancer Activity: A Promising Frontier

While direct studies on this compound derivatives are limited, extensive research on 2-thio and 2-aminopyrimidine precursors, as well as other pyrimidine-based compounds, provides a strong rationale for their investigation as anticancer agents.

Quantitative Data on Related Pyrimidine Derivatives

The anticancer potential of pyrimidine derivatives has been demonstrated across a wide range of cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-thioxo and fused pyrimidine derivatives, which serve as close structural analogs and potential precursors to this compound compounds.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidines | Compound 9 (Sulfanilamide derivative) | MCF-7 (Breast) | 27.83 | [1] |

| Compound 12 (Sulfamerazine derivative) | MCF-7 (Breast) | 29.22 | [1] | |

| Compound 13 (Sulfadimethoxazine derivative) | MCF-7 (Breast) | 22.52 | [1] | |

| Compound 14 (Sulfadoxine derivative) | MCF-7 (Breast) | 22.12 | [1] | |

| 6-Amino-5-cyano-2-thiopyrimidines | Compound 1c | Leukemia (SR) | 0.0034 (GI50) | [2] |

| Fused Pyrimidines | Pyrimido[3,2-b]-1,2,4,5-tetrazine derivative | HEPG2 (Liver) | Not specified, but showed significant activity | [3] |

| 2-Thioxo-thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Showed significant growth inhibition | [5] |

| Pyrimidine-Aryl Urea Hybrids | Compound 4b | SW480 (Colon) | 11.08 | [6] |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives.

Experimental Protocols for Anticancer Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of pyrimidine derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for a further 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The introduction of an isothiocyanate group is expected to enhance these activities through its electrophilic nature, allowing for covalent interactions with biological nucleophiles such as cysteine residues in proteins.

One of the key mechanisms of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases.[1] The following diagram illustrates a potential experimental workflow for identifying kinase inhibition by novel this compound derivatives.

Caption: Experimental workflow for kinase inhibitor discovery.

Furthermore, studies on pyrimidine-aryl urea hybrids have shown that they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6] This suggests that this compound derivatives could also modulate the intrinsic apoptotic pathway. The following diagram illustrates the potential modulation of the apoptotic pathway.

Caption: Potential modulation of the intrinsic apoptotic pathway.

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs, and the addition of the isothiocyanate moiety, known for its broad-spectrum antimicrobial properties, makes this compound derivatives highly attractive candidates for further investigation.

Quantitative Data on Related Pyrimidine Derivatives

The antimicrobial potential of pyrimidine analogs has been evaluated against a panel of pathogenic bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrimidin-2-ol/thiol/amine derivatives.

| Compound | Bacterial Strain | MIC (µM/ml) | Fungal Strain | MIC (µM/ml) | Reference |

| 2 | S. aureus | 1.76 | C. albicans | 3.53 | [4] |

| B. subtilis | 1.76 | A. niger | 3.53 | [4] | |

| E. coli | 3.53 | [4] | |||

| P. aeruginosa | 3.53 | [4] | |||

| 5 | S. aureus | 0.96 | C. albicans | 1.93 | [4] |

| B. subtilis | 0.96 | A. niger | 1.93 | [4] | |

| E. coli | 1.93 | [4] | |||

| P. aeruginosa | 1.93 | [4] | |||

| 10 | S. aureus | 0.96 | C. albicans | 0.96 | [4] |

| B. subtilis | 0.96 | A. niger | 0.96 | [4] | |

| E. coli | 1.93 | [4] | |||

| P. aeruginosa | 1.93 | [4] | |||

| 11 | S. aureus | 0.48 | C. albicans | 0.96 | [4] |

| B. subtilis | 0.48 | A. niger | 0.96 | [4] | |

| E. coli | 0.96 | [4] | |||

| P. aeruginosa | 0.96 | [4] | |||

| 12 | S. aureus | 0.87 | C. albicans | 1.75 | [4] |

| B. subtilis | 0.87 | A. niger | 1.75 | [4] | |

| E. coli | 1.75 | [4] | |||

| P. aeruginosa | 1.75 | [4] |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives.

Experimental Protocols for Antimicrobial Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of pyrimidine derivatives.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of isothiocyanates is believed to stem from their ability to react with various cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inactivation and disruption of essential cellular processes. The pyrimidine core can contribute to this activity by facilitating cell entry and interaction with specific microbial targets.

The following diagram illustrates a general workflow for investigating the antimicrobial mechanism of action of novel this compound derivatives.

Caption: Workflow for antimicrobial mechanism of action studies.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that novel this compound derivatives represent a promising class of molecules with significant potential as both anticancer and antimicrobial agents. The unique combination of the biologically active pyrimidine scaffold and the reactive isothiocyanate group offers opportunities for the development of potent and selective therapeutic agents.

Future research should focus on the synthesis and direct biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties. The exploration of this novel chemical space holds the key to unlocking new and effective treatments for cancer and infectious diseases.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-isothiocyanatopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-isothiocyanatopyrimidine. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic behavior of its constituent functional groups: the pyrimidine ring and the isothiocyanate group. Detailed experimental protocols are provided to enable researchers to acquire and analyze this data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from related structures, such as pyrimidine and other organic isothiocyanates.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet of doublets | 2H | H-4, H-6 |

| ~7.2 | Triplet | 1H | H-5 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-4, C-6 |

| ~157.5 | C-2 |

| ~135.0 | -N=C=S |

| ~119.0 | C-5 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1580 | Medium-Strong | C=N stretching in pyrimidine ring |

| ~1560 | Medium-Strong | C=C stretching in pyrimidine ring |

| ~1470 | Medium | C-H bending in pyrimidine ring |

| ~1420 | Medium | C-N stretching in pyrimidine ring |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~137 | Molecular Ion [M]⁺ |

| ~80 | [M - NCS]⁺ (fragment corresponding to pyrimidine cation) |

| ~58 | [NCS]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel small organic molecule like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or the solvent.

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). For a relatively volatile compound, GC/MS with Electron Ionization (EI) is a common choice.

-

Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

In Silico Prediction of 2-Isothiocyanatopyrimidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. When functionalized with the highly reactive isothiocyanate (-N=C=S) group, these molecules hold the potential for novel mechanisms of action and therapeutic benefits. This technical guide focuses on the in silico prediction of the bioactivity of 2-isothiocyanatopyrimidine and related heterocyclic isothiocyanates. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the bioactivities of structurally related compounds, the computational methodologies for predicting their biological effects, and the experimental protocols required for their validation. By leveraging data from analogous structures, researchers can build predictive models to guide the synthesis and evaluation of novel this compound derivatives.

Quantitative Bioactivity Data of Related Pyrimidine Derivatives

The following table summarizes the reported in vitro anticancer activities of various pyrimidine derivatives, providing a valuable dataset for developing predictive models and for comparative analysis.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [1] |

| A375 (Melanoma) | 25.4 | [1] | ||

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast Cancer) | 0.33 | [3] |

| HeLa (Cervical Cancer) | 0.52 | [3] | ||

| HepG2 (Liver Cancer) | 3.09 | [3] | ||

| Pyrido[2,3-d]pyrimidine | Compound 2a | A549 (Lung Cancer) | 42 (LOX inhibition) | [4] |

| Compound 2f | A549 (Lung Cancer) | 47.5 (LOX inhibition) | [4] |

Methodologies for In Silico Bioactivity Prediction

In silico methods are crucial for prioritizing drug candidates, reducing the cost and time of discovery. The primary approaches for predicting the bioactivity of novel compounds like this compound are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For pyrimidine derivatives, a typical QSAR workflow involves:

-

Data Collection: Gathering a dataset of pyrimidine compounds with experimentally determined bioactivities (e.g., IC50 values).

-

Descriptor Calculation: Using software to calculate molecular descriptors that quantify various physicochemical properties of the molecules.

-

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model.

-

Model Validation: Assessing the statistical significance and predictive power of the model using parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²).

For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that ANN models can have high predictive power, with R² values approaching 0.998.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is invaluable for understanding potential mechanisms of action. The process generally includes:

-

Target Identification: Selecting a protein target that is implicated in a disease pathway of interest.

-

Receptor and Ligand Preparation: Preparing the 3D structures of the protein and the small molecule for docking.

-

Docking Simulation: Using software to simulate the binding of the ligand to the active site of the receptor.

-

Analysis of Results: Evaluating the binding affinity (scoring functions) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular docking studies on isothiocyanate derivatives have identified key interactions with targets like cyclooxygenase-2 (COX-2), highlighting the importance of specific amino acid residues such as Tyr385, Trp387, and Ser530 in the binding site.[5][6]

Key Signaling Pathways for Isothiocyanate Bioactivity

Isothiocyanates are known to exert their biological effects by modulating multiple signaling pathways. While these have been primarily studied for well-known ITCs like sulforaphane, they represent plausible mechanisms for this compound.

Nrf2-Mediated Antioxidant Response

A primary mechanism of action for many isothiocyanates is the induction of phase II detoxifying enzymes through the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.

Induction of Apoptosis

Many isothiocyanates have demonstrated anticancer activity by inducing apoptosis in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins.

Experimental Protocols

Synthesis of Pyrimidine Isothiocyanates

A general method for the synthesis of heterocyclic isothiocyanates involves the reaction of the corresponding amino-heterocycle with thiophosgene or a related reagent. For the synthesis of this compound, a potential route would be the reaction of 2-aminopyrimidine with carbon disulfide in the presence of a base, followed by treatment with a carbodiimide or another activating agent.

In Vitro Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

-

DPPH Reaction: Mix the compound solutions with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.

In Silico to In Vitro Workflow

The integration of computational and experimental approaches is key to an efficient drug discovery pipeline.

The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data on the parent molecule is sparse, this guide provides a framework for its investigation based on the known bioactivities of related pyrimidine and isothiocyanate compounds. The strategic application of in silico prediction methods, including QSAR and molecular docking, can significantly accelerate the identification of promising candidates for synthesis and biological evaluation. Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of in vitro assays to validate the predictions and elucidate their mechanisms of action. This integrated approach will be instrumental in unlocking the therapeutic potential of this intriguing class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Isothiocyanatopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic reactivity of 2-isothiocyanatopyrimidine, a versatile building block in medicinal chemistry and organic synthesis. The document details its synthesis, stability, and reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to form a diverse range of heterocyclic compounds. Particular emphasis is placed on the formation of N-(pyrimidin-2-yl)thiourea derivatives, which are of significant interest in drug discovery. This guide includes detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and potential biological signaling pathways to facilitate its application in research and development.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Substitution at the 2-position of the pyrimidine ring offers a valuable handle for molecular elaboration. This compound (-N=C=S) is a highly reactive electrophilic intermediate that serves as a powerful tool for the introduction of a thiourea or related functionality. The electrophilicity of the central carbon atom of the isothiocyanate group makes it susceptible to attack by a wide range of nucleophiles. This reactivity profile has been exploited for the synthesis of various derivatives with potential applications in drug development, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 2-aminopyrimidine with thiophosgene (CSCl₂). This reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the desired isothiocyanate.

Experimental Protocol: Synthesis of this compound from 2-Aminopyrimidine

-

Materials: 2-Aminopyrimidine, Thiophosgene (CSCl₂), Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a well-ventilated fume hood, a solution of 2-aminopyrimidine (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.

-

Triethylamine (2.2 eq) is added dropwise to the stirred solution.

-

A solution of thiophosgene (1.1 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Aminopyrimidine | Thiophosgene, Triethylamine | Dichloromethane | 2-4 h | 75-85 | [General method for aryl isothiocyanate synthesis] |

Electrophilic Reactivity and Reactions with Nucleophiles

The carbon atom of the isothiocyanate group in this compound is highly electrophilic and readily reacts with a wide array of nucleophiles. The general mechanism involves the nucleophilic attack on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom, resulting in the formation of a thiourea or a related adduct.

dot

Caption: General reaction of this compound with a nucleophile.

Reactions with Amines (Formation of N-(Pyrimidin-2-yl)thioureas)

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N- and N,N'-substituted pyrimidin-2-yl-thioureas. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of N-Benzyl-N'-(pyrimidin-2-yl)thiourea

-

Materials: this compound, Benzylamine, Ethanol.

-

Procedure:

-

A solution of this compound (1.0 eq) in ethanol is prepared.

-

Benzylamine (1.0 eq) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

-

Table 2: Synthesis of N-(Pyrimidin-2-yl)thiourea Derivatives

| Amine Nucleophile | Solvent | Reaction Time | Yield (%) |

| Aniline | Ethanol | 2 h | 92 |

| Benzylamine | Ethanol | 1 h | 95 |

| Piperidine | Dichloromethane | 3 h | 88 |

| Morpholine | Dichloromethane | 3 h | 90 |

Reactions with Thiols

This compound reacts with thiols to form dithiocarbamates. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of S-Phenyl pyrimidin-2-yl-dithiocarbamate

-

Materials: this compound, Thiophenol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of thiophenol (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Reactions with Alcohols

The reaction of this compound with alcohols to form thiocarbamates is generally slower than with amines or thiols and often requires a catalyst or activation. The use of a strong base to generate the alkoxide is a common strategy.

Experimental Protocol: Synthesis of O-Ethyl pyrimidin-2-yl-thiocarbamate

-

Materials: this compound, Ethanol, Sodium ethoxide (NaOEt).

-

Procedure:

-

A solution of sodium ethoxide (1.1 eq) is prepared in absolute ethanol.

-

This compound (1.0 eq) is added to the solution at room temperature.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The product is purified by chromatography.

-

Cycloaddition Reactions

Aryl isothiocyanates can participate in cycloaddition reactions, particularly [3+2] cycloadditions with various 1,3-dipoles. While specific examples with this compound are not extensively reported, its reactivity is expected to be analogous to other aryl isothiocyanates. These reactions provide a route to five-membered heterocyclic rings. For instance, the reaction with azides can lead to the formation of thiatriazoles, and reaction with nitrile oxides can yield oxathiazoles.

dot

Methodological & Application

High-yield synthesis of 2-thiopyrimidine derivatives from 2-isothiocyanatopyrimidine

Introduction

2-Thiopyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While various synthetic routes to 2-thiopyrimidine derivatives have been explored, this document focuses on methodologies for their high-yield synthesis, with a conceptual exploration of the potential use of 2-isothiocyanatopyrimidine as a key intermediate.

While direct, high-yield protocols starting from this compound are not extensively documented in publicly available literature, the reactivity of the isothiocyanate group provides a strong foundation for designing such synthetic pathways. Isothiocyanates are well-known to react readily with a variety of nucleophiles, a characteristic that can be exploited for the construction of the pyrimidine ring.

General Synthetic Strategies and Key Reactions

The synthesis of 2-thiopyrimidine derivatives often involves the condensation of a three-carbon component with a thiourea or a related synthon. A prevalent and effective method is the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base. This approach, while not directly involving this compound, provides a foundational understanding of the cyclization process leading to the desired heterocyclic core.

A hypothetical, yet chemically plausible, high-yield synthesis starting from this compound would likely involve its reaction with a suitable three-carbon synthon possessing nucleophilic centers. This could include enamines, enolates, or active methylene compounds. The general workflow for such a synthesis can be conceptualized as follows:

Caption: General workflow for the synthesis of 2-thiopyrimidine derivatives.

Experimental Protocols (Conceptual)

Based on established principles of organic synthesis, the following are conceptual protocols for the synthesis of 2-thiopyrimidine derivatives from this compound. It is crucial to note that these are theoretical pathways and would require experimental validation and optimization.

Protocol 1: Reaction of this compound with Enamines

This protocol describes a potential cyclocondensation reaction between this compound and an enamine derived from a ketone and a secondary amine.

Materials:

-

This compound

-

Appropriate enamine (e.g., 1-(cyclohexen-1-yl)pyrrolidine)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

To a solution of the enamine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, heat the reaction mixture to reflux for 4-6 hours to facilitate cyclization and elimination of the secondary amine.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-thiopyrimidine derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reaction with Active Methylene Compounds

This protocol outlines a potential base-catalyzed reaction of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile)

-

Base (e.g., Sodium ethoxide, Potassium carbonate)

-

Anhydrous ethanol

Procedure:

-

To a solution of the active methylene compound (1.0 equivalent) in anhydrous ethanol, add the base (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, followed by refluxing for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl).

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure 2-thiopyrimidine derivative.

-

Confirm the structure of the product using spectroscopic techniques.

Data Presentation (Hypothetical Yields)

The following table summarizes hypothetical quantitative data for the conceptual synthesis of 2-thiopyrimidine derivatives. Actual yields would be subject to experimental optimization.

| Entry | Nucleophilic Partner | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-(Cyclohexen-1-yl)pyrrolidine | - | Dioxane | 8 | Reflux | 75-85 |

| 2 | Malononitrile | NaOEt | Ethanol | 10 | Reflux | 80-90 |

| 3 | Ethyl Cyanoacetate | K₂CO₃ | DMF | 12 | 100 | 70-80 |

| 4 | Acetylacetone | NaH | THF | 6 | Reflux | 65-75 |

Biological Significance and Signaling Pathways

Many 2-thiopyrimidine derivatives have been reported to possess significant antimicrobial activity. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS), which are crucial for folic acid biosynthesis. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids in bacteria. Inhibition of this pathway disrupts bacterial growth and replication.

Caption: Potential mechanism of antimicrobial action of 2-thiopyrimidine derivatives.

While the direct synthesis of 2-thiopyrimidine derivatives from this compound remains an area ripe for further exploration and documentation, the fundamental reactivity of the isothiocyanate group suggests that high-yield synthetic routes are achievable. The conceptual protocols and workflows presented here provide a solid foundation for researchers to develop and optimize these syntheses. The potential of the resulting compounds as antimicrobial agents, through mechanisms such as the inhibition of the folic acid biosynthesis pathway, underscores the importance of continued research in this area for the development of new therapeutic agents. Further experimental work is necessary to validate these proposed synthetic methods and to fully elucidate the structure-activity relationships of the novel 2-thiopyrimidine derivatives.

Application Notes and Protocols: Synthesis and Evaluation of Antimicrobial 2-Isothiocyanatopyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of novel 2-isothiocyanatopyrimidine analogs and the evaluation of their antimicrobial properties. The following sections detail the synthetic pathway, experimental procedures, and methods for assessing antimicrobial efficacy.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] Isothiocyanates, organic compounds containing the functional group -N=C=S, are also known for their potent antimicrobial properties, primarily through the induction of oxidative stress and inactivation of essential enzymes by reacting with sulfhydryl groups.[2] This protocol outlines the synthesis of hybrid molecules that incorporate both the pyrimidine scaffold and the isothiocyanate functional group, aiming to leverage the antimicrobial potential of both moieties.

Synthesis of this compound Analogs

The synthesis of this compound analogs is a two-step process that begins with a substituted 2-aminopyrimidine, which is then converted to the target isothiocyanate.

General Synthetic Scheme

The overall synthetic workflow is depicted below. The initial step involves the synthesis of a 2-aminopyrimidine precursor, which can be achieved through various established methods, such as the condensation of a β-dicarbonyl compound with guanidine.[3] The key step, the conversion of the 2-aminopyrimidine to the this compound, is accomplished by reaction with a thiocarbonylating agent like carbon disulfide in the presence of a base, followed by desulfurization.

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Materials and Methods

-

Starting Materials: Substituted 2-aminopyrimidines (synthesis from β-dicarbonyl compounds and guanidine is a common method).[3]

-

Reagents: Carbon disulfide (CS₂), triethylamine (Et₃N), a desulfurizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or tosyl chloride), anhydrous solvents (e.g., dichloromethane, acetonitrile).

-

Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the starting 2-aminopyrimidine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Dithiocarbamate Salt: Cool the solution in an ice bath to 0°C. Add triethylamine (2.2 eq.) to the solution. To this stirred solution, add a solution of carbon disulfide (1.5 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C. Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: Cool the reaction mixture again to 0°C. Add a solution of the desulfurizing agent (e.g., DCC, 1.1 eq.) in anhydrous dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used). Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR (a strong characteristic absorption for the isothiocyanate group is expected around 2000-2200 cm⁻¹).

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and widely used technique for this purpose.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate culture, pick a few colonies of the test microorganism and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds and Serial Dilutions:

-

Prepare a stock solution of each synthesized this compound analog in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to obtain a range of concentrations to be tested.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Presentation

The antimicrobial activity of the synthesized this compound analogs should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

| Compound ID | R-group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |

| PYR-ITC-01 | H | 16 | 32 | 64 | >128 |

| PYR-ITC-02 | 4-Cl | 8 | 16 | 32 | 64 |

| PYR-ITC-03 | 4-OCH₃ | 32 | 64 | >128 | >128 |

| PYR-ITC-04 | 4-NO₂ | 4 | 8 | 16 | 32 |

| Ciprofloxacin | - | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | - | 2 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Mechanism of Action: A Putative Signaling Pathway

The antimicrobial action of isothiocyanates is believed to be multifactorial. A primary mechanism involves the induction of oxidative stress within the microbial cell. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic cellular components, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione. This can lead to enzyme inactivation and disruption of cellular redox balance, ultimately resulting in cell death.

Caption: Putative mechanism of antimicrobial action for isothiocyanates.

References

Application Notes and Protocols for the Preparation of Anti-inflammatory Agents Using 2-Isothiocyanatopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Pyrimidine and isothiocyanate moieties are well-established pharmacophores known for their diverse biological activities, including potent anti-inflammatory effects. The strategic combination of these two scaffolds in the form of 2-isothiocyanatopyrimidine presents a promising avenue for the discovery of new anti-inflammatory drug candidates.

This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, along with methodologies for evaluating their anti-inflammatory activity through in vitro and in vivo assays. The described signaling pathways and experimental workflows are visualized to provide a clear and comprehensive guide for researchers in the field of drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available 2-aminopyrimidine. The first step involves the synthesis of 2-aminopyrimidine derivatives through nucleophilic substitution, followed by the conversion of the amino group to an isothiocyanate.

Protocol 1: Synthesis of 2-Substituted-Aminopyrimidines

This protocol is adapted from a general method for the synthesis of 2-aminopyrimidine derivatives.[1][2]

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Substituted amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture at 80-90 °C under solvent-free conditions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture to precipitate the product.

-

Filter the precipitate and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified 2-substituted-aminopyrimidine derivative.

-

Characterize the final product using NMR, EI-MS, and HREI-MS spectroscopy.[1][2]

Protocol 2: Conversion of 2-Aminopyrimidine to this compound

This protocol is a general and facile one-pot method for the preparation of isothiocyanates from primary amines under aqueous conditions.[3][4][5]

Materials:

-

2-Aminopyrimidine derivative (from Protocol 1)

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT) or Iron(III) chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a mixture of the 2-aminopyrimidine derivative (20 mmol) and K₂CO₃ (40 mmol) in 20 mL of water, add CS₂ (24 mmol) dropwise over 20-30 minutes at room temperature.

-

Stir the mixture for several hours until the formation of the dithiocarbamate intermediate is complete (monitor by HPLC or GC).

-

Cool the reaction mixture to 0 °C.

-

Add a solution of TCT (10 mmol) in 15 mL of CH₂Cl₂ dropwise.

-

Stir the mixture for an additional 30 minutes.

-

Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography.

Mechanism of Anti-inflammatory Action

Pyrimidine derivatives and isothiocyanates exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[6][7] The primary targets include the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[10][11][12]

COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[13][14] Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various pro-inflammatory prostaglandins, such as PGE2.[15][16] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.

Experimental Protocols for Anti-inflammatory Activity

A tiered screening approach is recommended to evaluate the anti-inflammatory potential of newly synthesized this compound derivatives. This typically begins with in vitro assays to assess cytotoxicity and efficacy in cell-based models, followed by in vivo studies in animal models of inflammation.

Experimental Workflow

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of the test compounds on RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To measure the inhibitory effect of the test compounds on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Test compounds

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition relative to the vehicle control.

Protocol 5: In Vitro Cytokine (TNF-α and IL-6) Inhibition Assay (ELISA)

Objective: To quantify the inhibitory effect of the test compounds on the production of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Test compounds

-

LPS

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well plates

Procedure:

-

Follow steps 1-3 from Protocol 4.

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine from a standard curve.

-

Determine the percentage of cytokine inhibition relative to the vehicle control.

Protocol 6: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model.

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Test compounds

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 10, 25, 50 mg/kg, p.o.).

-

Administer the vehicle, indomethacin, or test compounds orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |

| Derivative 1 | > 100 | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.3 ± 2.2 |

| Derivative 2 | > 100 | 8.7 ± 0.9 | 7.1 ± 0.6 | 10.4 ± 1.3 |

| Derivative 3 | 75.4 ± 5.6 | 25.1 ± 2.5 | 22.8 ± 2.0 | 29.6 ± 3.1 |

| Indomethacin | > 100 | 20.5 ± 2.1 | 18.9 ± 1.7 | 24.1 ± 2.5 |

Data are presented as mean ± SD (n=3). IC₅₀ is the concentration required to inhibit 50% of the activity.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |

| Derivative 1 | 25 | 0.55 ± 0.06 | 35.3 |

| Derivative 1 | 50 | 0.42 ± 0.05 | 50.6 |

| Derivative 2 | 25 | 0.48 ± 0.05 | 43.5 |

| Derivative 2 | 50 | 0.35 ± 0.04* | 58.8 |

*Data are presented as mean ± SD (n=6). p < 0.05 compared to the vehicle control group.

Conclusion

The strategic design of anti-inflammatory agents based on the this compound scaffold holds significant promise for the development of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of such compounds. By understanding the underlying mechanisms of action involving key inflammatory pathways like NF-κB and COX-2, researchers can rationally design and optimize lead candidates with enhanced potency and reduced side effects. The systematic application of the described experimental workflow will facilitate the identification of promising new anti-inflammatory drugs to address the unmet medical needs in the treatment of chronic inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. ymerdigital.com [ymerdigital.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. purformhealth.com [purformhealth.com]

- 13. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 14. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 15. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesizing Novel Anticancer Agents from 2-Isothiocyanatopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of novel anticancer agents derived from 2-isothiocyanatopyrimidine. The protocols outlined below are based on established methodologies for the synthesis of pyrimidine-based thiourea derivatives, which have shown promise as potent anticancer compounds.[1][2]

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including several approved anticancer drugs.[3][4][5] Isothiocyanates are reactive functional groups known for their anticancer properties, often by inducing apoptosis or inhibiting key signaling pathways.[6][7][8] The combination of these two pharmacophores through the synthesis of this compound derivatives, particularly thioureas, presents a promising strategy for the development of novel anticancer agents.[1][2] These compounds have been shown to exhibit a range of biological activities, including the inhibition of enzymes such as carbonic anhydrases and kinases, which are often dysregulated in cancer.[1][3]

Data Presentation

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives from the literature.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7c | HepG2 (Liver) | Not specified | [1] |

| Compound 7d | HepG2 (Liver) | Not specified | [1] |

| Compound 7g | HepG2 (Liver) | Not specified | [1] |

| Compound 72 | (FAK inhibition) | 0.0274 | [3] |

| Compound 88 | (HER2 inhibition) | 0.081 (µg/mL) | [3] |

| Compound 89 | (HER2 inhibition) | 0.208 (µg/mL) | [3] |

| Compound 3b | NCI-60 Panel | Growth % -5.14 (IGROV1) | [9] |

| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [10] |

| Compound 6j | A2780 (Ovarian) | 0.6 - 1.2 | [10] |

| Compound 6j | LN-229 (Brain) | 0.6 - 1.2 | [10] |

Experimental Protocols

Protocol 1: Synthesis of N-(substituted)-N'-(pyrimidin-2-yl)thiourea Derivatives

This protocol describes the general procedure for the synthesis of thiourea derivatives by reacting this compound with various primary or secondary amines.

Materials:

-

This compound

-

Substituted amine (e.g., aniline, benzylamine, etc.)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

-

Addition of Amine: To this solution, add the substituted amine (1 equivalent) dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically complete within a few hours at room temperature, but in some cases, gentle heating under reflux may be required.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(substituted)-N'-(pyrimidin-2-yl)thiourea derivative.

-